molecular formula C19H21NO5 B6664421 5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid

5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid

Cat. No.: B6664421
M. Wt: 343.4 g/mol
InChI Key: OSUJYPHHVRSXJC-UHFFFAOYSA-N
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Description

5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Attachment of the Oxan-4-ylmethyl Group: This step involves the reaction of the furan derivative with an oxan-4-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl groups can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the oxan-4-ylmethyl group provides additional steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[benzyl(oxan-4-ylmethyl)carbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c21-18(16-6-7-17(25-16)19(22)23)20(12-14-4-2-1-3-5-14)13-15-8-10-24-11-9-15/h1-7,15H,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUJYPHHVRSXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN(CC2=CC=CC=C2)C(=O)C3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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